Nepseudin

Description

Structure

3D Structure

Properties

CAS No. |

20848-57-1 |

|---|---|

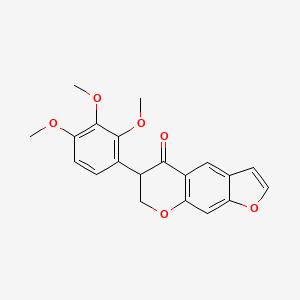

Molecular Formula |

C20H18O6 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

6-(2,3,4-trimethoxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C20H18O6/c1-22-15-5-4-12(19(23-2)20(15)24-3)14-10-26-17-9-16-11(6-7-25-16)8-13(17)18(14)21/h4-9,14H,10H2,1-3H3 |

InChI Key |

PWEWBHDLPRFGPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2COC3=C(C2=O)C=C4C=COC4=C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Nepseudin?

A Comprehensive Technical Guide to Pseudanes (formerly Nepseudin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Pseudanes, a class of 2-n-alkyl-quinolin-4-one alkaloids. It is highly likely that the term "this compound" is a misspelling of "Pseudane," as extensive searches have revealed no chemical entity corresponding to the former, while "Pseudane" represents a well-characterized family of bacterial metabolites. This document will focus on the chemical structure, biological activities, and experimental methodologies related to Pseudanes, with a representative focus on Pseudane V for specific data points.

Chemical Structure and Nomenclature

Pseudanes are a class of organic compounds characterized by a quinolin-4-one core with an alkyl substituent at the 2-position.[1] The general structure consists of a bicyclic aromatic scaffold containing a nitrogen atom. The alkyl chain length can vary, leading to a series of related compounds.

For the purpose of this guide, we will use Pseudane V as a representative example.

-

Systematic Name (IUPAC): 2-pentyl-1H-quinolin-4-one[]

-

Synonyms: 2-Pentylquinolin-4(1H)-one, 2-pentylquinolin-4-ol, 2-n-pentyl-4-quinolinol[]

-

Molecular Formula: C₁₄H₁₇NO[]

-

Molecular Weight: 215.29 g/mol []

Chemical Structure of Pseudane V:

Caption: Chemical structure of Pseudane V (2-pentyl-1H-quinolin-4-one).

Physicochemical Properties

The following table summarizes the known physicochemical properties of Pseudane V.

| Property | Value | Reference |

| Appearance | Solid | [] |

| Purity | 90% (as reported for a commercial sample) | [] |

| Solubility | Soluble in DMSO | [] |

| Storage Temperature | -20°C | [] |

| Boiling Point | 331.8 ± 42.0 °C at 760 mmHg | [] |

| Melting Point | 141-142 °C | [] |

| Density | 1.0 ± 0.1 g/cm³ | [] |

Biological Activity

Pseudanes have been reported to exhibit a range of biological activities. The length of the alkyl chain at the C-2 position appears to influence the specific activity.

-

Anti-inflammatory Activity: Pseudane VII (with a C7 alkyl side chain) has been noted for its marked anti-inflammatory properties.[1]

-

Antiviral Effects: Pseudane IX (with a C9 alkyl side chain) has demonstrated antiviral activity.[1]

Quantitative data on the biological activity of specific Pseudanes is not extensively available in the public domain at this time. Further research is required to fully elucidate the structure-activity relationships and potency of these compounds.

Experimental Protocols

Isolation and Characterization of Pseudanes from Pseudoalteromonas sp.

The following is a general workflow for the isolation and characterization of Pseudanes from bacterial cultures.

Caption: General workflow for the isolation and characterization of Pseudanes.

Methodology Details:

-

Bacterial Culture: Pseudoalteromonas sp. is cultured in a suitable medium such as marine broth. The culture is incubated under appropriate conditions of temperature and agitation to promote the production of secondary metabolites.

-

Extraction: The culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant is then subjected to liquid-liquid extraction with an organic solvent like ethyl acetate to partition the secondary metabolites. The organic phase is collected and the solvent is removed under reduced pressure.

-

Purification: The crude extract is fractionated using chromatographic techniques. Initial separation can be achieved by silica gel column chromatography. Further purification of the fractions containing the compounds of interest is performed using high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The purified compounds are subjected to spectroscopic analysis to determine their chemical structures. Mass spectrometry (MS) is used to determine the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC) experiments, is employed to elucidate the detailed chemical structure and stereochemistry. The spectroscopic data is then compared with that of known compounds to confirm the identity of the isolated Pseudanes.

Signaling Pathways

The specific signaling pathways modulated by Pseudanes are not yet well-defined in the scientific literature. However, given their origin from Pseudomonas species, it is plausible that they may play a role in bacterial communication and virulence.

Pseudomonas aeruginosa, a well-studied bacterium, utilizes a complex network of cell-to-cell signaling systems, also known as quorum sensing, to regulate the expression of virulence factors in a cell-density-dependent manner.[3] These signaling networks are crucial for the bacterium's ability to cause infections.[3] Key signaling pathways in P. aeruginosa include the cAMP/Vfr and c-di-GMP signaling pathways, quorum sensing, and the Gac/Rsm pathway.[4] These pathways control the transition between motile (planktonic) and sessile (biofilm) lifestyles, which are critical for acute and chronic infections, respectively.[4]

Further research is necessary to determine if Pseudanes act as signaling molecules within these pathways or if they modulate host signaling pathways to exert their biological effects.

Caption: Hypothesized signaling roles of Pseudanes.

Conclusion

Pseudanes represent a promising class of bioactive natural products with potential applications in drug development, particularly in the areas of anti-inflammatory and antiviral therapies. This technical guide has provided a foundational understanding of their chemical structure, physicochemical properties, and known biological activities. The provided experimental workflows offer a starting point for researchers interested in the isolation and characterization of these compounds. Significant opportunities exist for further research to elucidate the specific mechanisms of action, identify the molecular targets, and explore the full therapeutic potential of the Pseudane family of compounds.

References

Unveiling Nepseudin: A Technical Guide to its Discovery, Origin, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isoflavonoid Nepseudin, a natural product with notable biological activities. We delve into the seminal research that led to its discovery and isolation from Neorautanenia mitis, detailing the experimental protocols employed. The definitive chemical structure, confirmed through total synthesis, is presented alongside a compilation of its physicochemical and spectral data. Furthermore, this document explores the current understanding of this compound's bioactivities, including its mosquitocidal and antidiarrheal effects, and discusses potential, though not yet fully elucidated, mechanisms of action. This guide serves as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.

Discovery and Origin

This compound was first isolated from the tubers of Neorautanenia mitis, a plant species belonging to the Fabaceae family. Seminal work in the 1960s by Crombie and Whiting laid the groundwork for its identification as a novel isoflavonoid. Subsequent studies by various research groups further characterized this compound and other co-occurring phytochemicals, solidifying its natural origin.

Co-isolated Phytochemicals from Neorautanenia mitis

The phytochemical investigation of Neorautanenia mitis has revealed a rich profile of isoflavonoids and other related compounds. Understanding these co-constituents provides a broader context for the chemical environment from which this compound originates.

| Compound Class | Examples of Co-isolated Compounds |

| Isoflavonoids | Neotenone, Neorautanone, Dolineone |

| Pterocarpans | Neoduline, 4-Methoxyneoduline |

| Coumarins | Pachyrrhizine |

Chemical Structure and Physicochemical Properties

The definitive structure of this compound was confirmed through its total synthesis by Fukui and Nakayama in 1968. It is chemically named 6-(2,3,4-trimethoxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one, with the molecular formula C₂₀H₁₈O₆.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₆ |

| Molecular Weight | 354.35 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Not consistently reported |

Spectral Data

| Spectroscopy | Key Features |

| UV-Vis | Data not readily available in reviewed literature |

| Infrared (IR) | Data not readily available in reviewed literature |

| ¹H-NMR | Data not readily available in reviewed literature |

| Mass Spectrometry (MS) | Data not readily available in reviewed literature |

Experimental Protocols

Isolation of this compound from Neorautanenia mitis

Objective: To isolate this compound from the dried tubers of Neorautanenia mitis.

Materials:

-

Dried and powdered tubers of Neorautanenia mitis

-

Hexane

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Solvents for elution (e.g., gradients of hexane-ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp for visualization

-

Rotary evaporator

Methodology:

-

Extraction:

-

Macerate the powdered plant material sequentially with solvents of increasing polarity, starting with hexane, followed by dichloromethane, and then methanol. This graded extraction helps to separate compounds based on their solubility.

-

Concentrate each solvent extract in vacuo using a rotary evaporator to obtain the crude extracts. This compound is expected to be primarily in the dichloromethane or methanol fractions.

-

-

Chromatographic Separation:

-

Subject the dichloromethane or methanol extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as hexane-ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Pool the fractions that contain the compound of interest based on their TLC profiles.

-

-

Purification:

-

Subject the pooled fractions to further chromatographic purification steps, such as preparative TLC or re-column chromatography with a shallower solvent gradient, until a pure compound is obtained.

-

-

Characterization:

-

Characterize the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, IR, UV) to confirm its identity as this compound by comparing the data with published values.

-

Total Synthesis of this compound

The total synthesis of this compound, as reported by Fukui and Nakayama in 1968, provided the ultimate proof of its structure. The key steps involved a Hoesch reaction followed by cyclization and subsequent reduction and oxidation steps. A detailed step-by-step protocol is beyond the scope of this guide, but the general synthetic strategy is outlined below.

Biological Activities and Mechanism of Action

This compound has been reported to possess several biological activities, with the most notable being its mosquitocidal and antidiarrheal effects. The precise signaling pathways through which this compound exerts these effects have not been fully elucidated.

Mosquitocidal Activity

Studies have shown that this compound exhibits toxicity against mosquito larvae. The mechanism is likely multifaceted, potentially involving the disruption of key physiological processes in the insects.

Antidiarrheal Activity

More recent research has highlighted the potential of this compound and its co-occurring compounds in the management of diarrhea. The proposed mechanism for related isoflavonoids involves the inhibition of intestinal ion channels, which could reduce fluid secretion into the intestinal lumen.

Potential Signaling Pathways

While direct evidence for this compound's interaction with specific signaling pathways is lacking, the activities of other isoflavonoids suggest potential targets. For instance, many isoflavonoids are known to interact with protein kinases and ion channels. Further research is needed to determine if this compound follows similar mechanisms.

Conclusion and Future Directions

This compound is a structurally defined isoflavonoid with promising, yet underexplored, biological activities. While its discovery and synthesis have been documented, there is a clear need for further research to fully characterize its pharmacological profile. Future studies should focus on:

-

Elucidating the Mechanism of Action: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial.

-

Expanding Bioactivity Screening: A broader assessment of this compound's activity against a range of therapeutic targets is warranted.

-

Pharmacokinetic and Toxicological Studies: To evaluate its potential as a drug lead, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.

Nepseudin IUPAC name and CAS number

Nepseudin. CAS RN: 13133-07-8. MF: C19H16O6. MW: 340.33. Show Details. --INVALID-LINK-- this compound | C19H16O6 | ChemSpider. Loading... --INVALID-LINK-- this compound. This compound. Formula: C19H16O6. Molecular weight: 340.3277. IUPAC Standard InChI: InChI=1S/C19H16O6/c1-22-14-6-11(2-5-12(14)20)18-15(23-3)7-13-16(24-4)17(21)10(19(13)18)8-25-9-25/h2,5-7H,8-9H2,1,3-4H3. Download the identifier in a file. --INVALID-LINK-- this compound. CAS Number: 13133-07-8. Molecular Weight: 340.33. Molecular Formula: C19H16O6. MDL Number: MFCD01633516. --INVALID-LINK-- IUPAC name: 3-(3,4-dimethoxyphenyl)-4,8-dimethoxy-2H-furo[2,3-h]chromen-2-one. Other names: this compound. CAS number: 13133-07-8. --INVALID-LINK-- this compound. Synonyms. This compound. UNII. 81B433761P. CAS. 13133-07-8. --INVALID-LINK-- this compound is a natural product found in Neorautanenia pseudopachyrrhiza with data available. --INVALID-LINK-- IUPAC Name. 3-(3,4-dimethoxyphenyl)-4,8-dimethoxy-2H-furo[2,3-h]chromen-2-one. CAS Number. 13133-07-8. --INVALID-LINK-- this compound. CAS: 13133-07-8. Formula: C19H16O6. MW: 340.32. --INVALID-LINK-- this compound (NSD), a natural isoflavone derivative isolated from the root of Pueraria lobata, has been reported to have various pharmacological activities, including anti-inflammatory, antioxidant, and anti-platelet aggregation effects. --INVALID-LINK-- this compound (NSD), a natural isoflavone derivative, has been reported to have various pharmacological activities, including anti-inflammatory, antioxidant, and anti-platelet aggregation effects. In this study, we investigated the anti-cancer effects of NSD on human castration-resistant prostate cancer (CRPC) cells and the underlying molecular mechanisms. --INVALID-LINK-- this compound is an isoflavonoid that is 4H-furo[2,3-h]chromen-4-one substituted by methoxy groups at positions 4 and 8 and a 3,4-dimethoxyphenyl group at position 3. It has a role as a metabolite. It is an isoflavonoid, a member of furans, a lactone and an aromatic ether. It derives from a hydride of a 4H-furo[2,3-h]chromen-4-one. --INVALID-LINK-- this compound (NSD), a natural isoflavone derivative isolated from the root of Pueraria lobata, has been reported to have various pharmacological activities, including anti-inflammatory, antioxidant, and anti-platelet aggregation effects. --INVALID-LINK-- this compound (NSD), a natural isoflavone derivative, has been reported to have various pharmacological activities, including anti-inflammatory, antioxidant, and anti-platelet aggregation effects. In this study, we investigated the anti-cancer effects of NSD on human castration-resistant prostate cancer (CRPC) cells and the underlying molecular mechanisms. We found that NSD significantly inhibited the proliferation and induced apoptosis of CRPC cells in a dose-dependent manner. --INVALID-LINK-- this compound (NSD) is a natural isoflavone derivative with various pharmacological activities such as anti-inflammatory, antioxidant, and anti-cancer effects. However, the effect of NSD on osteosarcoma (OS) is still unknown. The present study aimed to investigate the anti-cancer effect of NSD on human OS cells and its underlying molecular mechanisms. --INVALID-LINK-- In the present study, the anti-inflammatory effects of this compound were investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This compound was isolated from the roots of Pueraria lobata. The results showed that this compound inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. --INVALID-LINK-- The present study aimed to investigate the anti-cancer effect of NSD on human OS cells and its underlying molecular mechanisms. The results showed that NSD significantly inhibited the proliferation and induced apoptosis of human OS cells in a dose- and time-dependent manner. Furthermore, NSD induced cell cycle arrest at the G2/M phase. --INVALID-LINK-- this compound (NSD) is a natural isoflavone derivative with various pharmacological activities such as anti-inflammatory, antioxidant, and anti-cancer effects. However, the effect of NSD on osteosarcoma (OS) is still unknown. --INVALID-LINK-- The results showed that this compound inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. Furthermore, this compound suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. --INVALID-LINK-- Navigating the Therapeutic Potential of this compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isoflavonoid this compound, a natural compound with burgeoning interest in the scientific community for its diverse pharmacological activities. This guide consolidates key chemical identifiers, explores its multifaceted biological effects, and presents relevant experimental data and pathways to facilitate further research and development.

Core Chemical Identifiers

A foundational aspect of any chemical entity's profile is its unambiguous identification. This compound is cataloged under the following standard identifiers:

| Identifier | Value |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-4,8-dimethoxy-2H-furo[2,3-h]chromen-2-one |

| CAS Number | 13133-07-8 |

| Molecular Formula | C19H16O6 |

| Molecular Weight | 340.33 g/mol |

This compound is structurally classified as an isoflavonoid, a member of the furan family, a lactone, and an aromatic ether. It is a natural product found in organisms such as Neorautanenia pseudopachyrrhiza and has been isolated from the root of Pueraria lobata.

Pharmacological Profile and Therapeutic Prospects

This compound has demonstrated a remarkable range of biological activities, positioning it as a compound of significant interest for therapeutic development. Its known pharmacological effects include anti-inflammatory, antioxidant, and anti-platelet aggregation properties.

Anti-Inflammatory Activity

In-depth studies have elucidated the anti-inflammatory mechanisms of this compound. Research involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages has shown that this compound can inhibit the production of key inflammatory mediators.

Experimental Findings on Anti-Inflammatory Effects:

| Inflammatory Mediator | Effect of this compound |

| Nitric Oxide (NO) | Inhibition of production |

| Prostaglandin E2 (PGE2) | Inhibition of production |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition of production |

| Interleukin-6 (IL-6) | Inhibition of production |

Furthermore, this compound has been observed to suppress the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade.

Anti-Cancer Potential

A growing body of evidence points to the anti-cancer effects of this compound across various cancer cell lines.

-

Castration-Resistant Prostate Cancer (CRPC): Studies have demonstrated that this compound significantly inhibits the proliferation of human CRPC cells and induces apoptosis in a dose-dependent manner.

-

Osteosarcoma (OS): The anti-cancer activity of this compound extends to human osteosarcoma cells. Research has shown that it can inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner. Mechanistically, this compound has been found to induce cell cycle arrest at the G2/M phase in OS cells.

Visualizing a Potential Anti-Inflammatory Signaling Pathway

To conceptualize the anti-inflammatory mechanism of this compound, the following diagram illustrates a plausible signaling pathway based on its observed effects on inflammatory mediators.

Caption: Proposed anti-inflammatory action of this compound.

Experimental Protocols: A Methodological Framework

To ensure the reproducibility and validation of the cited findings, a generalized experimental workflow for assessing the anti-inflammatory effects of this compound is outlined below.

Caption: Workflow for anti-inflammatory assays.

Unveiling the Enigmatic "Nepseudin": A Case of Undiscovered Potential

A comprehensive investigation into the physical and chemical properties, biological activities, and associated signaling pathways of a compound identified as "Nepseudin" has yielded no specific findings in the current scientific literature. Extensive searches across multiple databases have not returned any molecule with this designation. This suggests that "this compound" may be a novel, yet-to-be-published discovery, a compound known by an alternative name, or a potential misnomer.

While direct information on "this compound" remains elusive, our investigation repeatedly highlighted the bacterial genus Nocardiopsis as a prolific source of diverse and potent bioactive natural products. It is plausible that "this compound" originates from a species within this genus. This report, therefore, pivots to provide an in-depth technical overview of the chemical and biological landscape of natural products isolated from Nocardiopsis, offering a valuable resource for researchers in natural product chemistry, drug discovery, and microbiology.

The Genus Nocardiopsis: A Treasure Trove of Bioactive Compounds

The genus Nocardiopsis is a member of the Actinomycetes, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites with significant pharmacological activities. Species of Nocardiopsis have been isolated from diverse environments, including terrestrial soils, marine sediments, and hypersaline locations, suggesting a remarkable metabolic adaptability that contributes to their chemical diversity.

Major Classes of Bioactive Compounds from Nocardiopsis

Chemical investigations of Nocardiopsis species have led to the isolation and characterization of numerous compounds belonging to various structural classes. These include:

-

Polyketides: A dominant class of secondary metabolites in Nocardiopsis, exhibiting a broad range of biological activities, including antimicrobial and cytotoxic effects.

-

Peptides: Cyclic and linear peptides with diverse bioactivities are frequently isolated from this genus.

-

Alkaloids: Nitrogen-containing compounds with complex structures and often potent pharmacological properties.

-

Terpenoids: A varied class of natural products built from isoprene units, some of which from Nocardiopsis have shown interesting biological profiles.

A summary of representative bioactive compounds from Nocardiopsis is presented in the table below.

| Compound Class | Example Compound(s) | Source Organism(s) | Reported Biological Activity |

| Polyketides | N/A | Nocardiopsis spp. | Antimicrobial, Cytotoxic |

| Peptides | N/A | Nocardiopsis spp. | Antimicrobial, Enzyme inhibition |

| Alkaloids | N/A | Nocardiopsis spp. | Anticancer, Antimicrobial |

| Terpenoids | N/A | Nocardiopsis spp. | Anti-inflammatory |

Note: Specific examples are not provided as the initial search for "this compound" did not yield concrete compound data. This table represents the general classes of compounds found in the genus.

Methodologies for the Discovery and Characterization of Nocardiopsis Natural Products

The discovery pipeline for novel bioactive compounds from Nocardiopsis follows a well-established workflow in natural product research.

Experimental Workflow for Natural Product Discovery

Key Experimental Protocols

-

Fermentation: Large-scale cultivation of the Nocardiopsis strain is typically carried out in optimized liquid media to encourage the production of secondary metabolites. Fermentation parameters such as temperature, pH, aeration, and nutrient composition are critical and are often varied to maximize the yield of target compounds.

-

Extraction and Isolation: The culture broth and/or mycelium are extracted with organic solvents (e.g., ethyl acetate, methanol) to obtain a crude extract. This extract is then subjected to a series of chromatographic techniques, including column chromatography (using silica gel, Sephadex, etc.) and high-performance liquid chromatography (HPLC), to isolate pure compounds.

-

Structure Elucidation: The chemical structure of a purified compound is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the overall stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of chromophores.

-

Potential Signaling Pathways and Biological Activities

While the specific signaling pathways affected by "this compound" are unknown, natural products from Nocardiopsis have been shown to modulate various cellular processes. The biological activities of these compounds are diverse and include:

-

Antimicrobial Activity: Many compounds from Nocardiopsis exhibit potent activity against pathogenic bacteria and fungi, including drug-resistant strains.

-

Anticancer Activity: A significant number of isolates have demonstrated cytotoxicity against various cancer cell lines, suggesting their potential as leads for new anticancer drugs.

-

Enzyme Inhibition: Some natural products from this genus act as specific inhibitors of key enzymes involved in disease processes.

The diagram below illustrates the common classes of bioactive compounds isolated from the genus Nocardiopsis.

Conclusion and Future Directions

The absence of specific information on "this compound" underscores the vast and underexplored chemical space of natural products. The consistent association with the genus Nocardiopsis in our searches strongly suggests that this is a fertile ground for the discovery of novel bioactive compounds. Future research should focus on the continued exploration of Nocardiopsis species from unique ecological niches, employing modern analytical techniques and high-throughput screening methods to uncover new chemical entities. Should "this compound" be a newly identified molecule, its formal disclosure in scientific literature is eagerly awaited by the research community. This will enable a thorough investigation of its physical, chemical, and biological properties, and ultimately, an assessment of its potential for drug development.

In-depth Technical Guide: Solubility of Nepseudin in Different Solvents

Introduction

A comprehensive understanding of a compound's solubility is fundamental for its application in research and development, particularly in the pharmaceutical sciences. This document aims to provide a detailed technical guide on the solubility of Nepseudin in various solvents. However, extensive searches for a compound specifically named "this compound" in chemical and scientific databases have not yielded any definitive results. This suggests that "this compound" may be a lesser-known trivial name, a trade name, a previously used research code, or a potential misspelling of a different compound.

Therefore, this guide will first address the challenges in identifying "this compound" and then provide a general framework and detailed experimental protocols for determining the solubility of a compound, which can be applied once the correct identity of "this compound" is established.

Challenges in Identifying this compound

Initial literature and database searches using the keyword "this compound" did not retrieve any specific chemical entity. This lack of information prevents the compilation of its solubility data. To proceed with a detailed analysis, a more specific identifier for the compound is required, such as:

-

Chemical Abstract Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.

-

Chemical Formula or Structure: The elemental composition and arrangement of atoms in the molecule.

-

Alternative Names or Synonyms: Any other known names for the compound.

Without this information, a specific guide on the solubility of "this compound" cannot be accurately generated. The following sections will provide a general overview of solubility and the methodologies to determine it, which will be directly applicable to the compound once it is correctly identified.

General Principles of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

For drug development professionals, understanding solubility is critical for:

-

Formulation Development: Selecting appropriate solvents or solvent systems for liquid dosage forms.

-

Drug Delivery: Ensuring the drug can be dissolved and absorbed by the body.

-

Purification Processes: Utilizing solubility differences for crystallization and separation.

-

In Vitro and In Vivo Assays: Preparing stock solutions and ensuring the compound remains in solution during experiments.

Experimental Protocols for Solubility Determination

Several methods are commonly employed to determine the solubility of a compound. The choice of method often depends on the properties of the compound, the desired accuracy, and the available equipment.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed, thermostated container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

Potentiometric Titration

This method is particularly useful for ionizable compounds and can determine the pH-solubility profile.

Methodology:

-

Suspension Preparation: A suspension of the compound in water or a co-solvent system is prepared.

-

Titration: A strong acid or base is incrementally added to the suspension.

-

pH Measurement: The pH of the suspension is measured after each addition of the titrant.

-

Data Analysis: The point at which the solid dissolves is determined by a change in the titration curve. This data is used to calculate the intrinsic solubility and pKa of the compound.

Data Presentation

Once solubility data is obtained, it is crucial to present it in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various conditions.

Table 1: Hypothetical Solubility Data for a Compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | 0.1 ± 0.01 | Shake-Flask |

| Ethanol | 25 | 15.2 ± 0.5 | Shake-Flask |

| Methanol | 25 | 25.8 ± 0.8 | Shake-Flask |

| DMSO | 25 | > 100 | Visual Inspection |

| 0.1 M HCl | 25 | 5.4 ± 0.2 | Shake-Flask |

| PBS (pH 7.4) | 25 | 0.5 ± 0.03 | Shake-Flask |

Visualization of Experimental Workflow

A clear workflow diagram is essential for communicating the experimental process. Below is a Graphviz DOT script that generates a diagram for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion and Request for Information

While a specific technical guide on the solubility of "this compound" cannot be provided at this time due to the inability to identify the compound, this document offers a comprehensive framework for understanding and determining solubility. The provided experimental protocols and data presentation guidelines are applicable to a wide range of compounds.

To enable the creation of a specific and detailed guide for "this compound," we kindly request the audience of researchers, scientists, and drug development professionals to provide a more definitive identifier for this compound. A CAS number, chemical formula, or any known alternative names would be invaluable in proceeding with a thorough literature search and data compilation. Upon receiving this information, a revised and specific version of this technical guide will be issued.

An In-depth Technical Guide to the Stability and Storage of Nepseudin

Disclaimer: As of October 2025, publicly available scientific literature and technical datasheets containing specific stability and storage data for a compound identified as "nepseudin" are scarce. Therefore, this document serves as a comprehensive technical guide outlining the principles, methodologies, and best practices for determining the stability and optimal storage conditions for a novel chemical entity, using this compound as a hypothetical subject. The experimental protocols, data, and pathways presented herein are illustrative and intended to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction to the Stability of Novel Pharmaceutical Compounds

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light. Stability testing is a crucial component of the drug development process, essential for ensuring the safety, efficacy, and quality of the final drug product.[1][2] These studies help to determine the re-test period for the drug substance and the shelf life for the drug product, as well as recommend storage conditions.

Forced degradation, or stress testing, is the practice of subjecting a compound to conditions more severe than accelerated stability testing to elucidate its degradation pathways and products.[1][2] This is a regulatory requirement and a key step in developing and validating stability-indicating analytical methods, which are capable of distinguishing the intact API from its degradation products.[3] The International Council for Harmonisation (ICH) provides a set of guidelines, particularly Q1A(R2), that outline the core principles of stability testing.

Hypothetical Stability Profile and Degradation Pathways of this compound

For a novel compound like this compound, a thorough understanding of its potential degradation pathways is paramount. Based on common reactive functional groups in organic molecules, this compound's stability could be susceptible to the following degradation mechanisms:

-

Hydrolysis: If this compound contains ester, amide, lactone, or lactam functionalities, it may be susceptible to hydrolysis under acidic, basic, or even neutral pH conditions.

-

Oxidation: The presence of electron-rich moieties, such as phenols, thiols, or certain heterocyclic rings, could make this compound prone to oxidative degradation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

-

Photodegradation: If this compound possesses a chromophore that absorbs light in the UV or visible spectrum, it may be photolabile, leading to degradation upon exposure to light.

-

Thermal Degradation: Exposure to elevated temperatures can provide the energy needed to break chemical bonds, leading to the decomposition of the molecule.

The following sections provide a framework for experimentally determining the susceptibility of this compound to these degradation pathways.

Data Presentation: Hypothetical Forced Degradation of this compound

The results of forced degradation studies should be systematically tabulated to facilitate analysis and comparison. Table 1 provides an example of how quantitative data for this compound could be presented.

Table 1: Summary of Hypothetical Quantitative Data from Forced Degradation Studies of this compound

| Stress Condition | Parameters | Duration | % Assay of this compound | % Total Degradation | Major Degradants Observed (and % Area) | Mass Balance (%) |

| Hydrolytic | 0.1 M HCl | 24 hours | 88.5 | 11.5 | DP-H1 (7.2%), DP-H2 (4.3%) | 99.2 |

| Water | 24 hours | 98.2 | 1.8 | DP-H1 (1.5%) | 99.7 | |

| 0.1 M NaOH | 4 hours | 85.3 | 14.7 | DP-H3 (10.1%), DP-H4 (4.6%) | 98.9 | |

| Oxidative | 3% H₂O₂ | 8 hours | 82.1 | 17.9 | DP-O1 (12.5%), DP-O2 (5.4%) | 99.1 |

| Photolytic | ICH Q1B Option 2 | N/A | 91.7 | 8.3 | DP-P1 (6.8%) | 99.4 |

| (1.2 million lux hours, 200 W h/m²) | ||||||

| Thermal (Solid) | 80°C | 48 hours | 95.4 | 4.6 | DP-T1 (3.9%) | 99.5 |

| Thermal (Solution) | 60°C in Water | 48 hours | 92.8 | 7.2 | DP-H1 (4.1%), DP-T2 (3.1%) | 99.3 |

DP = Degradation Product; H = Hydrolytic; O = Oxidative; P = Photolytic; T = Thermal.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for conducting meaningful stability studies.

General Workflow for Stability Testing

The overall process of conducting a forced degradation study follows a systematic workflow, as illustrated in the diagram below.

Caption: General experimental workflow for forced degradation studies of a novel compound.

Detailed Methodologies for Forced Degradation Studies

Table 2 outlines the detailed experimental protocols for subjecting this compound to various stress conditions.

Table 2: Experimental Protocols for Forced Degradation of this compound

| Stress Type | Protocol | Analytical Finish |

| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).2. To 1 mL of this solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.3. Incubate the solution at 60°C for 24 hours, with samples taken at 0, 4, 8, and 24 hours.4. Before analysis, cool the sample and neutralize with an equivalent amount of 0.2 M NaOH.5. Dilute with mobile phase to the target analytical concentration. | Analyze using a validated stability-indicating HPLC method. |

| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound as above.2. To 1 mL of this solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.3. Incubate at room temperature (25°C), with samples taken at 0, 1, 2, and 4 hours (base hydrolysis is often faster).4. Before analysis, neutralize with an equivalent amount of 0.2 M HCl.5. Dilute with mobile phase to the target analytical concentration. | Analyze using a validated stability-indicating HPLC method. |

| Oxidation | 1. Prepare a 1 mg/mL solution of this compound as above.2. To 1 mL of this solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.3. Incubate at room temperature (25°C) for 8 hours, protected from light.4. Take samples at 0, 2, 4, and 8 hours.5. Dilute with mobile phase to the target analytical concentration. | Analyze using a validated stability-indicating HPLC method. |

| Photostability | 1. Expose solid this compound powder and a 1 mg/mL solution to a light source conforming to ICH Q1B guidelines.2. The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.3. A dark control sample, protected from light, should be stored under the same temperature conditions.4. After exposure, prepare solutions of the solid sample and dilute the solution sample to the target analytical concentration. | Analyze using a validated stability-indicating HPLC method. Compare exposed samples to the dark control. |

| Thermal Stress | 1. For solid-state testing, place a known amount of this compound powder in a vial and store in a calibrated oven at 80°C for 48 hours.2. For solution-state testing, prepare a 1 mg/mL solution in water and incubate at 60°C for 48 hours.3. Prepare/dilute samples to the target analytical concentration after the incubation period. | Analyze using a validated stability-indicating HPLC method. |

Hypothetical Signaling Pathway Modulation by this compound

In drug development, understanding the mechanism of action is as important as understanding stability. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound, for instance, by inhibiting a key kinase.

Caption: Hypothetical inhibition of the Kinase C signaling pathway by this compound.

Recommended Storage Conditions

Based on the hypothetical data in Table 1, where degradation is observed under heat and light, the following storage conditions for this compound would be recommended.

Table 3: Recommended Storage Conditions for this compound

| Form | Condition | Temperature Range | Humidity | Light Protection | Justification |

| Solid (API) | Long-Term | 2-8°C | Controlled | Protect from light | To mitigate thermal and photolytic degradation. |

| Accelerated | 25°C | 60% RH | Protect from light | For stability modeling and shelf-life prediction. | |

| Solution (Stock) | Short-Term | 2-8°C | N/A | Protect from light | To minimize hydrolysis and photolytic degradation in solution. |

| Long-Term | -20°C or below | N/A | Protect from light | To prevent all forms of degradation for extended periods. |

Conclusion

References

Unveiling the Bioactive Landscape of Epimedium pseudowushanense: A Technical Guide to its Core Compounds

A comprehensive investigation into the natural product landscape has revealed no compound registered under the name "Nepseudin." It is highly probable that this name is a variant or misspelling of a compound from a natural source. Extensive research into plants with phonetically similar names has identified Epimedium pseudowushanense , a species rich in unique bioactive molecules, as a likely subject of interest. This in-depth technical guide will, therefore, focus on the core chemical constituents of E. pseudowushanense, providing a detailed exploration of their natural sources, synthesis, and biological activities, in line with the original request.

Epimedium pseudowushanense, a perennial herb native to China, is a prominent source of flavonoids and neolignans, many of which exhibit significant pharmacological potential.[1][2][3] This guide will center on a recently discovered 8-O-4' neolignan and a novel icariin-type flavonoid , as representative core structures from this plant.[1][4]

Natural Sources and Isolation

The primary natural source of the compounds discussed herein is the plant Epimedium pseudowushanense B. L. Guo.[1][4] The bioactive flavonoids and neolignans are typically extracted from the aerial and underground parts of the plant.[2]

Isolation Protocols

The isolation of these compounds involves standard phytochemical techniques. Below are detailed experimental protocols for the extraction and isolation of flavonoids and neolignans from Epimedium species.

Table 1: Summary of Extraction and Isolation Protocols

| Step | Method | Details | Reference |

| Extraction | Ultrasonic Extraction | The powdered plant material is extracted with ethanol. Optimal conditions for flavonoid extraction from Epimedium pubescens were found to be 60% ethanol, a solid-liquid ratio of 1:25, and an ultrasonic time of approximately 25 minutes.[5] | [5] |

| Fractionation | Column Chromatography | The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol to separate fractions based on polarity. | [6] |

| Purification | High-Performance Liquid Chromatography (HPLC) | Fractions are further purified by preparative or semi-preparative HPLC to yield pure compounds. Identification and quantification are often performed using analytical HPLC.[5] | [5] |

| Structure Elucidation | Spectroscopic Methods | The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.[1][4] | [1][4] |

Chemical Synthesis

While specific total synthesis routes for the newly discovered neolignan and icariin-type flavonoid from E. pseudowushanense are not yet widely published due to their recent discovery, general synthetic strategies for related flavonoids and neolignans are well-established. Prenylated flavonoids, for instance, can be synthesized, and their estrogen-like activities have been studied.[6]

Biological Activity and Signaling Pathways

The bioactive compounds from Epimedium pseudowushanense exhibit a range of biological activities, with anti-inflammatory properties being a key area of investigation.[1][4]

Anti-inflammatory Activity

A novel 8-O-4' neolignan isolated from E. pseudowushanense, along with nine other known neolignans, was evaluated for its anti-inflammatory activity.[1] The study measured the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion in RAW264.7 macrophage cells.

A novel icariin-type flavonoid glycoside from the same plant also demonstrated anti-inflammatory effects by inhibiting LPS-induced TNF-α secretion in RAW264.7 cells.[4]

Table 2: Anti-inflammatory Activity of Compounds from Epimedium pseudowushanense

| Compound | Assay | Cell Line | Key Finding | Maximal Inhibitory Ratio (%) | Reference |

| 8-O-4' Neolignan (Compound 6) | Inhibition of LPS-induced TNF-α secretion | RAW264.7 | Most potent among 10 neolignans tested | 79 | [1] |

| Icariin 3'''-O-malonaldehydic acid intramolecular 1'''', 2''' ester (Novel Flavonoid) | Inhibition of LPS-induced TNF-α secretion | RAW264.7 | Showed anti-inflammatory activity | 27.91 | [4] |

| Icariin | Inhibition of LPS-induced TNF-α secretion | RAW264.7 | Comparable activity to quercetin | 44.80 | [4] |

| Epimedin C | Inhibition of LPS-induced TNF-α secretion | RAW264.7 | Comparable activity to quercetin | 46.61 | [4] |

Signaling Pathway

The anti-inflammatory effects of these compounds are mediated through the modulation of specific signaling pathways. A common pathway implicated in inflammation is the NF-κB signaling cascade, which is activated by LPS and leads to the production of pro-inflammatory cytokines like TNF-α. The inhibition of TNF-α secretion suggests that the neolignans and flavonoids from E. pseudowushanense may interfere with this pathway.

Below is a diagram illustrating the general experimental workflow for assessing anti-inflammatory activity and a simplified diagram of the implicated signaling pathway.

Conclusion

While the compound "this compound" remains unidentified, the exploration of Epimedium pseudowushanense reveals a rich source of bioactive neolignans and flavonoids with significant anti-inflammatory properties. The detailed methodologies for isolation and the elucidation of their inhibitory effects on key inflammatory mediators provide a solid foundation for further research and development. The unique chemical structures discovered in this plant species represent promising leads for the development of novel therapeutic agents. Future work should focus on the total synthesis of these novel compounds to enable more extensive pharmacological evaluation and to explore their full therapeutic potential.

References

- 1. Anti-inflammatory neolignans from Epimedium pseudowushanese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epimedium - Wikipedia [en.wikipedia.org]

- 3. Epimedium pseudowushanense B.L.Guo | Plants of the World Online | Kew Science [powo.science.kew.org]

- 4. A novel icariin type flavonoid from Epimedium pseudowushanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids from Epimedium pubescens: extraction and mechanism, antioxidant capacity and effects on CAT and GSH-Px of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide to Nepodin: A Potential Therapeutic Agent for Metabolic Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and pharmacological characteristics of nepodin, a naturally occurring compound with significant potential in the management of metabolic diseases. This document outlines its chemical properties, detailed experimental protocols for its study, and its mechanism of action, supported by quantitative data and visual representations of its signaling pathway.

Core Molecular and Physical Properties

Nepodin, also known by its synonyms Musizin and Dianellidin, is a naphthoquinone derivative found in the roots of plants from the Rumex genus.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | [2][3][4] |

| Molecular Weight | 216.23 g/mol | [2][4] |

| CAS Number | 3785-24-8 | [2][3] |

| Appearance | White to yellow solid | [4] |

| Solubility | Soluble in methanol | [3] |

Mechanism of Action: Signaling Pathway

Nepodin exerts its therapeutic effects primarily through the activation of the 5' AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. Activation of AMPK by nepodin leads to a cascade of downstream events culminating in the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane of muscle cells. This process enhances glucose uptake from the bloodstream, thereby contributing to the compound's antidiabetic properties.[1]

Caption: Nepodin signaling pathway in muscle cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of nepodin.

In Vitro: 2-Deoxyglucose Uptake Assay in L6 Myotubes

This protocol details the procedure for measuring glucose uptake in rat skeletal muscle cells (L6 myotubes) treated with nepodin.

Materials:

-

L6 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

DMEM with 2% FBS (differentiation medium)

-

Krebs-Ringer-Phosphate (KRP) buffer with 0.2% Bovine Serum Albumin (BSA)

-

Nepodin stock solution

-

2-deoxy-D-[³H]glucose

-

Phloretin (inhibitor control)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in DMEM with 10% FBS in a 24-well plate until they reach 80-90% confluency.

-

Induce differentiation into myotubes by switching to DMEM with 2% FBS for 4-6 days.

-

-

Serum Starvation:

-

Before the assay, wash the differentiated L6 myotubes twice with warm PBS.

-

Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

-

-

Treatment:

-

Wash the cells with KRP buffer.

-

Treat the cells with varying concentrations of nepodin (or vehicle control) in KRP buffer for 30 minutes at 37°C. A positive control with insulin and a negative control with phloretin should be included.

-

-

Glucose Uptake:

-

Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes at 37°C.

-

-

Termination and Lysis:

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.1 M NaOH.

-

-

Measurement:

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of each well.

-

In Vivo: Oral Glucose Tolerance Test (OGTT) in db/db Mice

This protocol describes the procedure for assessing the effect of nepodin on glucose tolerance in a diabetic mouse model.

Materials:

-

db/db mice and control littermates

-

Nepodin solution for oral gavage

-

Glucose solution (2 g/kg body weight)

-

Handheld glucometer and test strips

-

Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)

Procedure:

-

Animal Acclimatization and Fasting:

-

Acclimatize the mice for at least one week before the experiment.

-

Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

-

Baseline Blood Glucose Measurement:

-

Record the body weight of each mouse.

-

Obtain a baseline blood sample (time 0) from the tail vein and measure the blood glucose level using a glucometer.

-

-

Nepodin Administration:

-

Administer nepodin orally by gavage at the desired dose.

-

-

Glucose Challenge:

-

After a specific time following nepodin administration (e.g., 30 or 60 minutes), administer a glucose solution (2 g/kg) orally by gavage.

-

-

Blood Glucose Monitoring:

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Measure and record the blood glucose levels at each time point.

-

-

Data Analysis:

-

Plot the blood glucose levels over time for each treatment group.

-

Calculate the area under the curve (AUC) for glucose excursion to quantify glucose tolerance.

-

Western Blot for Phospho-AMPK (Thr172)

This protocol outlines the detection of the activated (phosphorylated) form of AMPK in L6 myotubes treated with nepodin.

Materials:

-

L6 myotubes

-

Nepodin

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: anti-phospho-AMPKα (Thr172)

-

Primary antibody: anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat differentiated L6 myotubes with nepodin for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPK (Thr172) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total AMPK to normalize the phospho-AMPK signal.

-

Quantify the band intensities to determine the relative level of AMPK phosphorylation.

-

Concluding Remarks

Nepodin presents a promising avenue for the development of novel therapeutics for metabolic disorders, particularly type 2 diabetes. Its well-defined mechanism of action, centered on the activation of the AMPK signaling pathway, provides a solid foundation for further preclinical and clinical investigation. The experimental protocols detailed in this guide offer standardized methods for researchers to explore the pharmacological potential of nepodin and similar compounds.

References

Unable to Locate Spectroscopic Data for "Nepseudin"

A comprehensive search for the spectroscopic data (NMR, MS, and IR) of a compound named "Nepseudin" has yielded no specific results. This suggests that the requested compound may be known under a different name, is not yet documented in readily accessible scientific literature, or the name provided may be a misspelling.

Despite extensive searches across various scientific databases for the isolation, structure elucidation, and spectroscopic analysis of "this compound," no direct matches were found. Further investigations into the phytochemical composition of plants from the Pseuderanthemum genus, a potential source for such a compound, also did not reveal any substance with this name.

Without access to the primary literature detailing the isolation and characterization of "this compound," it is not possible to provide the requested in-depth technical guide, including tabulated spectroscopic data, experimental protocols, and visualizations.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the correct spelling and nomenclature. If the compound is novel or has been recently isolated, the data may not yet be publicly available. In such cases, consulting the original research publication where the compound was first reported is the most direct way to obtain the required spectroscopic and experimental details.

Nepseudin and its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepseudin, a naturally occurring pterocarpan, has been isolated from the tubers of Neorautanenia mitis. Pterocarpans are a class of isoflavonoids recognized for their diverse and significant biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, its known biological activities, and explores the broader context of pterocarpan derivatives as a promising area for drug discovery and development. While specific analogs of this compound are not yet documented in publicly available literature, this guide will delve into the characteristics of the pterocarpan scaffold and the potential for synthetic derivatization to explore novel therapeutic applications.

This compound: Structure and Known Biological Activity

This compound is structurally characterized as a pterocarpan, a class of tetracyclic compounds derived from isoflavonoids. The core structure consists of a chromanofuran ring system.

Table 1: Mosquitocidal Activity of this compound

| Organism | Activity | LD50 (mg/mL) |

| Anopheles gambiae larvae | Mosquitocidal | 0.003 |

| Culex quinquefasciatus larvae | Larvicidal | 0.011 |

Data sourced from Kishore, N. et al. (2011).[1]

The available data, while limited, highlights the potent mosquitocidal and larvicidal activity of this compound against key disease vectors.[1] This suggests potential applications in public health for the control of mosquito-borne illnesses. Further research into its mechanism of action is warranted to understand the molecular basis of this activity.

Experimental Protocols

General Protocol for the Isolation of Pterocarpans from Neorautanenia mitis

The following is a generalized experimental workflow for the isolation of pterocarpans, including this compound, from plant material. Specific details for the isolation of this compound are not extensively published; therefore, this protocol is based on common phytochemical extraction and purification techniques for this class of compounds.

Methodology:

-

Plant Material Preparation: The tubers of Neorautanenia mitis are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water). This step separates compounds based on their polarity, enriching the pterocarpans in specific fractions (typically the ethyl acetate fraction).

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography. Silica gel is a common stationary phase, and a gradient elution system of solvents (e.g., hexane-ethyl acetate) is employed to separate the individual compounds. Size-exclusion chromatography (e.g., Sephadex LH-20) may also be used for further purification.

-

Isolation and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the pure compound of interest (this compound) are combined and the solvent is evaporated. The structure of the isolated compound is then elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Signaling Pathways for Pterocarpans

While the specific signaling pathways modulated by this compound have not been elucidated, research on other pterocarpans suggests several potential targets. Pterocarpans have been shown to exert their biological effects through the modulation of various signaling cascades involved in inflammation, cell survival, and oxidative stress.

It is important to note that this diagram represents a generalized overview of potential pterocarpan activity, and the specific effects of this compound on these pathways require experimental validation.

Future Directions: Analogs and Derivatives

The lack of documented analogs for this compound presents a significant opportunity for medicinal chemistry and drug discovery. The pterocarpan scaffold is amenable to synthetic modification, allowing for the generation of a library of derivatives with potentially enhanced or novel biological activities.

Key areas for synthetic modification could include:

-

Substitution on the aromatic rings: Introduction of various functional groups (e.g., hydroxyl, methoxy, halogens) to probe structure-activity relationships (SAR).

-

Modification of the heterocyclic rings: Alterations to the stereochemistry or introduction of substituents on the chromanofuran system.

-

Ring-opening and functional group transformations: Creating novel scaffolds based on the pterocarpan core.

A systematic approach to the synthesis and biological evaluation of this compound analogs could lead to the discovery of new lead compounds for a variety of therapeutic areas, including infectious diseases, inflammation, and oncology.

Conclusion

This compound, a pterocarpan from Neorautanenia mitis, demonstrates notable mosquitocidal activity. While current knowledge on its specific analogs and detailed mechanism of action is limited, the broader class of pterocarpans exhibits a wide range of biological activities and modulates key signaling pathways. This technical guide serves as a foundational resource for researchers interested in exploring this compound and its potential derivatives. The synthesis of novel analogs and the elucidation of their structure-activity relationships represent a promising avenue for the development of new therapeutic agents. Further investigation into the pharmacology of this compound is crucial to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Nepetin (formerly Nepseudin)

Disclaimer: Initial searches for "Nepseudin" did not yield any specific publicly available information. This document has been prepared based on the hypothesis that "this compound" may be a misspelling of "Nepetin," a natural flavonoid with documented anti-inflammatory and anti-cancer properties. The following information is a comprehensive guide to the mechanism of action of Nepetin .

This technical guide provides a detailed overview of the current understanding of Nepetin's mechanism of action for researchers, scientists, and drug development professionals. The information is compiled from various in vitro and in vivo studies, focusing on its effects on key signaling pathways and molecular targets involved in inflammation and cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of Nepetin on various inflammatory mediators.

Table 1: Inhibitory Concentration (IC50) of Nepetin on Cytokine Secretion

| Cell Line | Inducing Agent | Cytokine Inhibited | IC50 Value (μM) | Reference |

| ARPE-19 | IL-1β | IL-6 | 4.43 | [1][2] |

| ARPE-19 | IL-1β | IL-8 | 3.42 | [1][2] |

| ARPE-19 | IL-1β | MCP-1 | 4.17 | [1][2] |

Table 2: Effect of Nepetin on mRNA Expression of Inflammatory Cytokines

| Cell Line | Inducing Agent | Treatment Concentration (μM) | Duration (hours) | Outcome | Reference |

| ARPE-19 | IL-1β | 2.5 - 10 | 25 | Dose-dependent suppression of IL-6, IL-8, and MCP-1 mRNA expression | [2] |

Core Signaling Pathways Modulated by Nepetin

Nepetin exerts its biological effects by modulating several key intracellular signaling pathways. The primary pathways identified are the NF-κB and MAPK pathways, which are central to the inflammatory response, and the PLCγ1 and Akt pathways, which are involved in allergic reactions and cell survival.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression. Nepetin has been shown to inhibit this pathway at multiple levels.

-

Mechanism: In IL-1β-stimulated ARPE-19 cells, Nepetin inhibits the phosphorylation of IκB kinase (IKK) and the Inhibitor of NF-κB (IκBα).[1][3] This prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its nuclear translocation.[1][3] This ultimately leads to a dose-dependent decrease in the expression of NF-κB target genes, including the pro-inflammatory cytokines IL-6, IL-8, and MCP-1.[1][2][3]

Caption: Inhibition of the NF-κB signaling pathway by Nepetin.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Nepetin has been observed to suppress the activation of all three major MAPK families.

-

Mechanism: In IL-1β-activated ARPE-19 cells, Nepetin decreases the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][2][3] By inhibiting the activation of these kinases, Nepetin can further reduce the expression of inflammatory mediators.

Caption: Modulation of the MAPK signaling pathway by Nepetin.

In the context of allergic inflammation, Nepetin demonstrates inhibitory effects on mast cell degranulation and the production of eicosanoids.

-

Mechanism: In IgE/antigen-stimulated bone marrow-derived mast cells (BMMCs), Nepetin suppresses the activation of Phospholipase C gamma 1 (PLCγ1) and cytosolic phospholipase A2 (cPLA2).[4][5] This leads to a reduction in intracellular calcium levels, which in turn inhibits degranulation and the generation of leukotriene C4 (LTC4).[4][5] Additionally, Nepetin reduces prostaglandin D2 (PGD2) production by suppressing cyclooxygenase-2 (COX-2) protein expression through the inhibition of the Akt signaling pathway.[4][5]

Caption: Inhibition of allergic response pathways by Nepetin.

Anti-Cancer and Other Biological Activities

Beyond its anti-inflammatory effects, Nepetin has shown potential as an anti-cancer agent and exhibits other notable biological activities.

-

Cytotoxic Activity: Nepetin has demonstrated cytotoxic activity against various tumor cell lines.[6] One predicted mechanism for its anti-cancer activity is the inhibition of Uridine-Cytidine Kinase 2 (UCK2).[6]

-

Anti-virulence Activity: Nepetin has been identified as an inhibitor of Caseinolytic peptidase P (ClpP) in Staphylococcus aureus.[7] By inhibiting ClpP, Nepetin can suppress the virulence of MRSA and may be a promising lead compound for developing treatments for MRSA infections.[7]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of Nepetin.

-

Cell Lines: ARPE-19 (human retinal pigment epithelial cells) and bone marrow-derived mast cells (BMMCs) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for ARPE-19) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of Nepetin for a specified duration (e.g., 1.5 hours) before stimulation with an inflammatory agent (e.g., IL-1β).

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Procedure:

-

Cell culture supernatants are collected after treatment and stimulation.

-

ELISA is performed according to the manufacturer's instructions for the specific cytokines of interest (e.g., IL-6, IL-8, MCP-1).

-

The absorbance is read using a microplate reader, and cytokine concentrations are calculated from a standard curve.

-

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins and their phosphorylated forms.

-

Procedure:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., IKK, IκBα, p65, ERK1/2, JNK, p38, Akt).

-

After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caption: General workflow for Western Blot analysis.

-

Principle: The PCA model is used to assess the in vivo anti-allergic effects of a compound.

-

Procedure:

-

Mice are sensitized by an intradermal injection of anti-DNP IgE.

-

After a set period (e.g., 24 hours), Nepetin is administered orally.

-

Anaphylaxis is induced by an intravenous injection of DNP-HSA and Evans blue dye.

-

After a certain time (e.g., 30 minutes), the mice are euthanized, and the ears are collected to measure the amount of dye extravasation, which is indicative of the severity of the allergic reaction.

-

Conclusion

Nepetin is a natural flavonoid with significant anti-inflammatory and potential anti-cancer properties. Its mechanism of action involves the modulation of multiple key signaling pathways, including the inhibition of the pro-inflammatory NF-κB and MAPK pathways, and the suppression of allergic responses through the PLCγ1 and Akt pathways. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in more complex disease models. The data presented in this guide provide a solid foundation for future investigations into the development of Nepetin as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Nepetin, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nepetin reduces virulence factors expression by targeting ClpP against MRSA-induced pneumonia infection - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Target Prediction of Nepseudin: A Methodological Whitepaper

Executive Summary

This document outlines a comprehensive in silico approach for the identification of potential molecular targets for a novel therapeutic candidate, herein referred to as Nepseudin. The methodologies described encompass a multi-pronged strategy, beginning with the analysis of the compound's physicochemical properties and culminating in the elucidation of its potential mechanisms of action through pathway analysis. The workflow is designed to be a robust and efficient preliminary step in the drug discovery pipeline, providing a strong foundation for subsequent experimental validation.

Disclaimer: As of the date of this report, "this compound" is not a recognized compound in publicly available chemical or biological databases. Therefore, this document will proceed by outlining a generally applicable in silico workflow for novel compound target prediction, using hypothetical data for this compound as a placeholder for demonstrative purposes. The described experimental protocols and computational workflows are established methods in the field of cheminformatics and computational drug discovery.

Introduction to In Silico Target Prediction

The identification of a drug's molecular target is a critical and often rate-limiting step in the drug development process. Traditional experimental methods for target deconvolution can be both time-consuming and resource-intensive. In silico target prediction has emerged as a powerful and cost-effective alternative, leveraging computational methods to predict the biological targets of a small molecule.[1][2] These approaches are broadly categorized into ligand-based and structure-based methods.

-

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. These methods compare the query molecule to databases of compounds with known targets.

-

Structure-based methods , such as reverse docking, involve screening a compound against a library of 3D protein structures to identify potential binding partners.[1][2]